2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol

Description

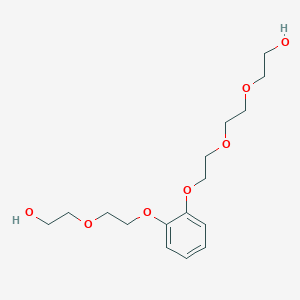

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol is a polyethylene glycol (PEG) derivative featuring a central phenoxy group flanked by multiple ethoxy units. Its molecular formula is C₁₈H₃₀O₈, with a molecular weight of 398.43 g/mol. Its structure allows for hydrogen bonding via the terminal hydroxyl group, while the phenoxy moiety may enhance UV stability and π-π interactions in supramolecular systems .

Structure

3D Structure

Properties

CAS No. |

501892-05-3 |

|---|---|

Molecular Formula |

C16H26O7 |

Molecular Weight |

330.37 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C16H26O7/c17-5-7-19-9-10-21-12-14-23-16-4-2-1-3-15(16)22-13-11-20-8-6-18/h1-4,17-18H,5-14H2 |

InChI Key |

SHERIHSVUNPJBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOCCO)OCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Etherification and Chain Extension

The core synthetic approach is the controlled reaction of ethylene glycol or its oligomers with phenol derivatives or phenoxy groups to form the polyether chain. This is often achieved by:

- Reacting triethylene glycol or higher oligomers with phenol or phenol derivatives under basic conditions to form phenoxy-terminated polyethers.

- Using alkyl halides (e.g., benzyl bromide) to protect hydroxy groups temporarily, facilitating selective reactions.

- Employing p-toluenesulfonyl chloride (tosyl chloride) to convert hydroxy groups into good leaving groups (tosylates), enabling nucleophilic substitution.

Nucleophilic Substitution and Azide Chemistry

A patented method for a related compound, 2-[2-(2-aminoethoxy)ethoxy]ethanol, involves:

- Conversion of triethylene glycol monobenzyl ether to a tosylate intermediate.

- Substitution of the tosylate with sodium azide in N,N-dimethylformamide (DMF) at 40–60 °C for 1–4 hours to form an azido intermediate.

- Catalytic hydrogenation of the azido intermediate using palladium on carbon in ethanol under hydrogen atmosphere at room temperature to yield the amino derivative.

This method highlights the utility of azide intermediates and catalytic hydrogenation in preparing functionalized polyether derivatives with amino groups, which can be adapted for hydroxy derivatives by modifying the final steps.

Hydroxyethylation of Phenol Derivatives

Another approach involves:

- Reacting 2-amino-5-nitrophenol with alkali and hydroxyethylation reagents under controlled pressure (0.1–1.0 MPa) and temperature (60–130 °C) in solvents like dimethylformamide (DMF) or glycol dimethyl ether.

- Subsequent condensation and hydrolysis steps to obtain hydroxyethoxy-substituted phenyl derivatives.

- This method is noted for high yield, purity, and environmental friendliness, suitable for industrial scale.

Direct Synthesis from Polyethylene Glycol Derivatives

- Polyethylene glycol (PEG) oligomers such as octaethylene glycol can be functionalized by reaction with phenol or phenoxy derivatives under basic catalysis.

- The reaction conditions typically involve mild heating and use of solvents like DMF or dimethylacetamide.

- Purification is achieved by extraction, washing, drying, and distillation under reduced pressure.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of triethylene glycol | Triethylene glycol + benzyl bromide + NaOH(aq) | Room temp | 1–4 | High | Alkaline medium, dropwise addition |

| Tosylation | Triethylene glycol monobenzyl ether + tosyl chloride | 5–10 | 1–4 | High | Low temperature to avoid side reactions |

| Azide substitution | Tosylate + NaN3 in DMF | 40–60 | 1–4 | ~87 | Molar ratio tosylate:NaN3 = 1:1–1.2 |

| Catalytic hydrogenation | Azido intermediate + Pd/C + H2 in ethanol | 20–25 | 1–4 | ~82 | 10–20% Pd/C by mass, room temp |

| Hydroxyethylation of phenol | 2-amino-5-nitrophenol + ethylene chlorohydrin + alkali | 60–130 | 3–8 | High | Pressure 0.1–1.0 MPa, solvent DMF |

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products.

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) monitor purity and reaction completion.

- Molecular weights and formulae are confirmed by mass spectrometry and elemental analysis.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise etherification | Ethylene glycol oligomers, phenol | Williamson ether synthesis | High selectivity, modular chain building | Requires protection/deprotection steps |

| Azide substitution & reduction | Tosylate intermediates, NaN3, Pd/C | Nucleophilic substitution, catalytic hydrogenation | High yield, clean conversion to amino derivatives | Use of azides requires safety precautions |

| Hydroxyethylation of phenol | 2-amino-5-nitrophenol, ethylene chlorohydrin | Hydroxyethylation under pressure | High purity, scalable, environmentally friendly | Requires pressure equipment |

| Direct PEG functionalization | PEG oligomers, phenol derivatives | Etherification | Straightforward, uses commercial PEG | Purification can be challenging |

Chemical Reactions Analysis

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

- Drug Delivery Systems : The compound is utilized as a surfactant in drug formulations to enhance solubility and bioavailability of hydrophobic drugs. Its ability to form micelles makes it an effective vehicle for delivering therapeutic agents.

- Stabilizer for Biologics : It serves as a stabilizing agent in the formulation of biologics, preventing aggregation and maintaining the efficacy of protein-based drugs.

Cosmetic Applications

- Emulsifier : In cosmetic formulations, it acts as an emulsifier that helps blend oil and water components, improving texture and stability.

- Moisturizing Agent : Its hydrophilic nature allows it to retain moisture in skin care products, enhancing skin hydration.

Industrial Applications

- Surfactant in Cleaning Products : The compound is used in various cleaning formulations due to its surfactant properties, which aid in removing dirt and oils.

- Additive in Polymer Production : It is incorporated into polymer formulations to improve flexibility and processability.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol involves its interaction with various molecular targets and pathways. The multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, enhancing its solubility and bioavailability . The phenoxy group can participate in aromatic interactions, further influencing its activity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several PEG-based ethers and phenoxyethanol derivatives. Key comparisons include:

Structural Analogues

Physical and Chemical Properties

- Solubility: The target compound’s phenoxy group reduces water solubility compared to linear PEGs like TEG or pentaethylene glycol but enhances solubility in organic solvents (e.g., dichloromethane, THF) . DGME (water-soluble) and 2-phenoxyethanol (moderate water solubility) exhibit contrasting behaviors due to shorter chains and terminal methoxy/hydroxyl groups .

- Boiling Point: Linear PEGs (e.g., pentaethylene glycol) have boiling points >250°C due to hydrogen bonding . The target compound’s boiling point is expected to be lower (~200–220°C) due to the hydrophobic phenoxy disruption of intermolecular forces.

- Viscosity: Longer ethoxy chains (e.g., pentaethylene glycol) increase viscosity. The phenoxy group in the target compound may reduce viscosity compared to pure PEGs by disrupting chain regularity .

Research Findings and Data Tables

Table 1: Comparative Toxicity Profiles

Table 2: Key Physical Properties

| Property | Target Compound | Pentaethylene Glycol | DGME |

|---|---|---|---|

| Molecular Weight | 398.43 | 238.28 | 120.15 |

| Boiling Point (°C) | ~200–220* | >250 | 194 |

| Water Solubility | Moderate | High | High |

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol, also known as hexaethylene glycol phenyl ether (CAS Number: 5117-19-1), is a polyether compound with significant applications in various fields, including pharmaceuticals and cosmetics. This article delves into its biological activity, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

- Molecular Formula: C16H34O9

- Molecular Weight: 370.4358 g/mol

- IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenoxy]ethoxy]ethanol]

- CAS Registry Number: 5117-19-1

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that highlight its toxicity, metabolic behavior, and potential applications.

Toxicity Studies

- Acute Toxicity :

- Irritation Potential :

- Subchronic Toxicity :

| Study Type | LD50 (mg/kg) | NOAEL (mg/kg/day) | Observations |

|---|---|---|---|

| Oral | 10,600 | 750 | Weight loss, liver congestion at higher doses |

| Dermal | 8,200 | - | Mild irritation |

| Inhalation | >200 | - | No fatalities |

Metabolic Pathways

The metabolism of hexaethylene glycol phenyl ether primarily occurs via oxidation processes:

- Alcohol Dehydrogenase : Converts the compound into alkoxy acids.

- P450 Mixed Function Oxidases : Involved in O-dealkylation leading to the formation of triethylene glycol (TEG), which may further oxidize into carboxylic acids .

Case Studies and Research Findings

- Cell Viability Assays :

- Environmental Impact :

- Comparative Analysis with Similar Compounds :

Q & A

Basic Research Question

- and NMR : Assign ether (-OCHCHO-) protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 434.4 for CHO) and fragmentation patterns .

- FTIR : Bands at 1100–1250 cm (C-O-C stretching) and 3400 cm (O-H stretching) validate functional groups .

How can computational modeling predict the solvation behavior of this compound, and what experimental validations are required?

Advanced Research Question

- Modeling : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict solvation free energy in polar solvents like water or DMF. Parameters include dielectric constant and hydrogen-bonding capacity .

- Validation : Compare predicted solubility with experimental data via gravimetric analysis (e.g., saturation concentration in chloroform at 25°C) . Discrepancies >10% necessitate re-evaluation of force field parameters .

When conflicting solubility data are reported, how should researchers determine reliable values?

Q. Data Contradiction Analysis

- Systematic Testing : Perform solubility assays in triplicate using standardized protocols (e.g., shake-flask method) across solvents (e.g., water, ethanol, chloroform) .

- Factors Influencing Discrepancies :

What strategies mitigate ester group hydrolysis during storage of derivatives?

Advanced Research Question

- Storage Conditions :

- Monitoring : Periodically assess stability via NMR (disappearance of ester peaks at δ 4.1–4.3 ppm) .

What are the primary applications of this compound in polymer chemistry research?

Basic Research Question

- Functionalized Polymers : Acts as a cross-linker in hydrogels due to its multiple ether groups, enhancing mechanical stability .

- Drug Delivery : Polyethylene glycol (PEG)-like segments improve biocompatibility and stealth properties in nanoparticles .

How does steric hindrance from the phenoxy group influence reactivity in further functionalization?

Advanced Research Question

- Steric Effects : The bulky phenoxy group reduces nucleophilic substitution rates at adjacent ethoxy sites. For example, sulfonation reactions require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) .

- Workarounds : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.